1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTHWAWCTPWQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 6-piperidin-4-ylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific receptors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (CAS: 53960-20-6)
- Molecular Formula : C₁₅H₂₄N₂O₃·2HCl
- Molecular Weight : 353.28
- Key Differences :
- Substituted with a 2,3,4-trimethoxybenzyl group instead of a pyridinyl-piperidine carbonyl.
- Used as an impurity reference standard in cardiac drugs (e.g., trimetazidine dihydrochloride), highlighting its role in cardiovascular therapeutics .
- The bulky aromatic substituent likely reduces blood-brain barrier penetration compared to the target compound’s pyridinyl-piperidine group .
2.1.2 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS: 1219979-73-3)
- Molecular Formula : C₁₀H₂₃Cl₂N₃
- Molecular Weight : 256.22
- Key Differences :
2.1.3 Antihistamine Piperazine Dihydrochlorides (e.g., Buclizine, Meclizine)
- General Formula : Substituted piperazines with bulky aromatic groups (e.g., diphenylmethyl, chlorophenyl).
- Key Differences: Designed for histamine H₁-receptor antagonism (e.g., antiemetics, antiallergics). The target compound’s pyridinyl-piperidine carbonyl group may confer selectivity for non-histaminergic targets, such as neurotransmitter transporters or enzymes .
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound enhances water solubility, critical for oral bioavailability. This contrasts with non-salt forms of similar compounds (e.g., free bases), which may require organic solvents for dissolution .
- NMR Shifts :
- Piperazine protons in the dihydrochloride form exhibit deshielding (δ ~3.59 ppm in $^1$H NMR) compared to free piperazine (δ ~2.74 ppm) .
- The pyridinyl carbonyl group introduces distinct $^{13}$C NMR signals (e.g., carbonyl carbon at δ ~170 ppm), absent in simpler analogs like 1-methyl-4-piperidylpiperazine .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Primary Application |
|---|---|---|---|---|---|
| Target Compound | 2108655-86-1 | C₁₆H₂₆Cl₂N₄O | 361.32 | Pyridinyl-piperidine carbonyl | CNS disorders (proposed) |
| 1-Methyl-4-(2,3,4-TMBz)piperazine diHCl | 53960-20-6 | C₁₅H₂₄N₂O₃·2HCl | 353.28 | 2,3,4-Trimethoxybenzyl | Cardiac drug impurity |
| 1-Methyl-4-(4-piperidyl)piperazine diHCl | 1219979-73-3 | C₁₀H₂₃Cl₂N₃ | 256.22 | Piperidine | Antidepressant intermediate |
| Buclizine diHCl (Antihistamine) | N/A | C₂₈H₃₂Cl₂N₂ | 463.48 | Diphenylmethyl-chlorophenyl | Antiemetic/antiallergic |
Biological Activity
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride, with the CAS number 1858256-82-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.
The molecular formula of this compound is with a molecular weight of 361.31 g/mol. The compound consists of a piperazine core substituted with a piperidine and pyridine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H26Cl2N4O |
| Molecular Weight | 361.31 g/mol |
| CAS Number | 1858256-82-2 |
| Purity | NLT 98% |
Research suggests that compounds containing piperazine and piperidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its structural features.
Antimicrobial Activity
Preliminary studies indicate that similar compounds show significant antimicrobial properties. For instance, piperazine derivatives have been reported to inhibit the growth of various bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, the structural analogs suggest potential activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound's structure may also suggest potential anticancer properties. Piperazine-containing compounds have been studied for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A detailed study on structurally related compounds showed promising results in inhibiting glioma cell viability through multiple mechanisms such as activation of necroptosis and autophagy .
Case Studies
- Study on Related Compounds : A study investigating piperazine derivatives found that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Such findings support the hypothesis that this compound could be optimized for similar effects.
- In Vivo Studies : In vivo studies on related piperidine derivatives have shown effectiveness in reducing tumor sizes in animal models, suggesting that further exploration of this compound in preclinical trials could yield significant insights into its therapeutic potential .
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride in laboratory settings?
- Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact by working in a fume hood with adequate ventilation. Store in a tightly sealed container in a cool, dry place away from heat sources. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists .
Q. What is the typical synthetic route for this compound, and what are the critical reaction steps?
- Answer : The synthesis involves coupling 1-methylpiperazine with a pyridine-piperidine carbonyl precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions.
- Salt formation : Treat the free base with HCl to obtain the dihydrochloride salt.
- Purification : Employ column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Answer : Use 1H/13C NMR to verify proton and carbon environments, FT-IR for functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹), and LC-MS for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity?
- Answer : Modify the pyridine or piperazine moieties to alter steric/electronic properties. For example:
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
- Piperidine ring modification : Replace with pyrrolidine for conformational rigidity.
- Table : Comparison of analogs (based on ):
| Analog Structure | Key Modification | Impact on Activity |
|---|---|---|
| Piperazine instead of piperidine | Increased polarity | Alters receptor interaction |
| Deuterated analogs | Isotopic labeling | Enhances metabolic stability |
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Answer :
- Dose-response assays : Perform across multiple cell lines to assess potency variability.
- Off-target profiling : Use kinase or GPCR panels to identify non-specific interactions.
- Structural analysis : Compare binding modes via molecular docking with crystallographic data .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Answer : The dihydrochloride salt is stable at pH 3–6 . Above pH 7, the free base precipitates, reducing solubility. For long-term storage, buffer solutions (e.g., citrate, pH 4) are recommended. Monitor degradation via HPLC with UV detection at 254 nm .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions.
- MD simulations : Analyze conformational stability in lipid bilayers to assess membrane penetration .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in biological assay results?
- Answer :
- Quality control : Ensure ≥95% purity via HPLC for each batch.
- Normalization : Use internal controls (e.g., reference inhibitors) in assays.
- Statistical analysis : Apply ANOVA to identify significant variability sources .
Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
